molecular formula C8H9ClN2O2 B13110286 (R)-2-Amino-3-(6-chloropyridin-3-yl)propanoicacid

(R)-2-Amino-3-(6-chloropyridin-3-yl)propanoicacid

Cat. No.: B13110286
M. Wt: 200.62 g/mol
InChI Key: UKRRFOGHAISFEZ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Amino-3-(6-chloropyridin-3-yl)propanoic acid is a non-proteinogenic amino acid featuring a chlorinated pyridine ring at the β-position of the alanine backbone.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

(2R)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid

InChI

InChI=1S/C8H9ClN2O2/c9-7-2-1-5(4-11-7)3-6(10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m1/s1

InChI Key

UKRRFOGHAISFEZ-ZCFIWIBFSA-N

Isomeric SMILES

C1=CC(=NC=C1C[C@H](C(=O)O)N)Cl

Canonical SMILES

C1=CC(=NC=C1CC(C(=O)O)N)Cl

Origin of Product

United States

Preparation Methods

Strecker Synthesis Approach

This method involves the formation of a chiral aminonitrile intermediate followed by hydrolysis:

  • Step 1: Condensation of 6-chloropyridine-3-carbaldehyde with (R)-α-methylbenzylamine and potassium cyanide (KCN) to form the chiral aminonitrile.

  • Step 2: Acidic hydrolysis of the aminonitrile under reflux in 6 M HCl for 12 hours to yield (R)-2-Amino-3-(6-chloropyridin-3-yl)propanoic acid.

Advantages: Provides good control over stereochemistry, yielding 85–90% enantiomeric excess.

Yield: Typically 65–75%.

Parameter Details
Starting materials 6-chloropyridine-3-carbaldehyde, (R)-α-methylbenzylamine, KCN
Conditions Acidic hydrolysis (6 M HCl, reflux, 12 h)
Yield (%) 65–75
Enantiomeric excess (%) 85–90

Enzymatic Resolution

  • Process: Use of immobilized phenylalanine ammonia-lyase (PAL) to selectively deaminate the (S)-enantiomer from a racemic mixture, enriching the (R)-enantiomer.

  • Conditions: pH 8.5, 25°C.

  • Outcome: The (R)-enantiomer is obtained with >98% enantiomeric excess but moderate yield.

Parameter Details
Enzyme Phenylalanine ammonia-lyase (PAL)
Conditions pH 8.5, 25°C
Yield (%) 40–50
Enantiomeric excess (%) >98

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(6-chloropyridin-3-yl)propanoicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share the core structure of β-substituted alanine derivatives but differ in the heterocyclic or aromatic substituents:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Features
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid Pyridin-3-yl C₈H₁₀N₂O₂ 166.18 70702-47-5 Non-chlorinated pyridine; used in peptide synthesis
(R)-2-Amino-3-(thiophen-2-yl)propanoic acid Thiophen-2-yl C₇H₉NO₂S 171.21 Not provided Sulfur-containing heterocycle; studied in biocatalytic reactions
(R)-2-Amino-3-(3-bromophenyl)propanoic acid 3-Bromophenyl C₉H₁₀BrNO₂ 244.08 99295-78-0 Brominated aromatic ring; potential medicinal chemistry applications
(R)-2-Amino-3-(1H-indol-3-yl)propanoic acid (Tryptophan) Indol-3-yl C₁₁H₁₂N₂O₂ 204.23 153-94-6 Natural amino acid; essential for protein biosynthesis
(R)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic acid 6-Fluoroindol-3-yl C₁₆H₁₉FN₂O₄ 322.33 320581-69-9 Boc-protected amine; fluorine enhances metabolic stability

Key Differences and Implications

  • Electronic and Steric Effects :

    • The 6-chloro-pyridin-3-yl group in the target compound introduces electron-withdrawing effects and steric bulk compared to the unsubstituted pyridin-3-yl analog . This may alter binding affinity in enzyme-active sites or receptor interactions.
    • Thiophen-2-yl derivatives (e.g., from biocatalytic studies) exhibit sulfur-mediated reactivity, enabling unique metabolic pathways or catalytic applications .
  • Biological Relevance :

    • Tryptophan (indol-3-yl) is critical for serotonin synthesis and protein structure, while halogenated analogs (e.g., bromophenyl or fluorinated indoles) are often designed for enhanced pharmacokinetics or target specificity .
  • Synthetic Utility :

    • Boc-protected derivatives (e.g., 320581-69-9) are intermediates in peptide synthesis, where protecting groups prevent unwanted side reactions .

Biological Activity

(R)-2-Amino-3-(6-chloropyridin-3-yl)propanoic acid, also known by its CAS number 188916-07-6, is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antibacterial, anticancer, and anti-inflammatory activities, supported by relevant research findings and data tables.

  • IUPAC Name : 2-amino-3-(6-chloropyridin-3-yl)propanoic acid
  • Molecular Formula : C8H9ClN2O2
  • Molecular Weight : 200.63 g/mol
  • Purity : 95% - 97% .

Antibacterial Activity

Research indicates that (R)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid exhibits notable antibacterial properties. In studies comparing its efficacy against various bacterial strains, it has shown significant activity:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. faecalis40 µg/mL
P. aeruginosa50 µg/mL
S. typhi45 µg/mL
K. pneumoniae50 µg/mL

The compound demonstrated inhibition zone diameters comparable to standard antibiotics such as ceftriaxone, indicating its potential as an alternative therapeutic agent .

Anticancer Activity

The anticancer properties of (R)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid have been explored in various cell lines. Notably, it has shown effectiveness against breast cancer cells (MCF-7):

Cell Line IC50 Value (µM) Effect on LDH Levels (U/L)
MCF-7225Treated: 521.77 ± 30.8
ControlN/AUntreated: 85.35 ± 4.2

The increase in lactate dehydrogenase (LDH) levels in treated cells suggests that the compound may induce cytotoxic effects leading to cell death .

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it significantly inhibited pro-inflammatory cytokines:

Cytokine Inhibition (%) at 10 µg/mL
TNF-α78%
IL-689%

These results indicate that (R)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid could be a promising candidate for treating inflammatory diseases .

The precise mechanism by which (R)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific cellular pathways involved in apoptosis and inflammation modulation.

Case Studies

  • Study on Antibacterial Efficacy :
    A recent study tested the compound against multi-drug resistant strains of E. coli and Staphylococcus aureus, revealing that it outperformed several conventional antibiotics, thus highlighting its potential in treating resistant infections .
  • Cancer Cell Line Studies :
    In an experimental setup involving MDA-MB-231 breast cancer cells, the compound was shown to inhibit cell proliferation effectively, with a significant reduction in viability observed at concentrations as low as 50 µM .

Scientific Research Applications

Antibacterial Activity

(R)-2-Amino-3-(6-chloropyridin-3-yl)propanoic acid has demonstrated notable antibacterial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an alternative therapeutic agent:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Enterococcus faecalis40 µg/mL
Pseudomonas aeruginosa50 µg/mL
Salmonella typhi45 µg/mL
Klebsiella pneumoniae50 µg/mL

These results suggest that the compound may be effective against multi-drug resistant strains, positioning it as a candidate for further development in antibiotic therapies .

Anticancer Activity

The anticancer effects of this compound have been evaluated in various cancer cell lines. A notable study on MCF-7 breast cancer cells revealed:

Cell LineIC50 Value (µM)Effect on LDH Levels (U/L)
MCF-7225Treated: 521.77 ± 30.8
ControlN/AUntreated: 85.35 ± 4.2

The increase in lactate dehydrogenase (LDH) levels indicates cytotoxic effects leading to cell death, highlighting the compound's potential in cancer therapy .

Anti-inflammatory Activity

In vitro studies have shown that (R)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid can significantly inhibit pro-inflammatory cytokines:

CytokineInhibition (%) at 10 µg/mL
TNF-α78%
IL-689%

These findings suggest that the compound could be beneficial in treating inflammatory diseases .

Case Studies

  • Antibacterial Efficacy Study :
    A recent study tested the compound against multi-drug resistant strains of Escherichia coli and Staphylococcus aureus, revealing that it outperformed several conventional antibiotics, thus highlighting its potential in treating resistant infections.
  • Cancer Cell Line Studies :
    In experimental setups involving MDA-MB-231 breast cancer cells, the compound effectively inhibited cell proliferation, with significant reductions in viability observed at concentrations as low as 50 µM .

Comparative Analysis with Related Compounds

To illustrate the unique properties of (R)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid, a comparison with structurally similar compounds is presented below:

Compound NameStructureUnique Features
(R)-2-amino-3-(5-chloropyridin-3-YL)propanoic acidC8H9ClN2ODifferent chlorination pattern; potential distinct activity
(2S)-2-amino-3-(6-cyanopyridin-3-YL)propanoic acidC9H9N3O2Contains a cyano group; different biological activity

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)ee (%)Key Reagents/ConditionsReference
Strecker Synthesis65–7585–90KCN, (R)-α-methylbenzylamine
Enzymatic Resolution40–50>98PAL enzyme, pH 8.5, 25°C

Basic: How can the purity and enantiomeric excess of this compound be characterized?

Methodological Answer:

  • Purity Analysis :
    • HPLC : Use a C18 column (e.g., Agilent Zorbax SB-C18) with a mobile phase of 0.1% TFA in water/acetonitrile (95:5), flow rate 1 mL/min, UV detection at 254 nm. Impurities <0.5% can be detected .
  • Enantiomeric Excess :
    • Chiral HPLC : Employ a Chiralpak AD-H column with hexane:isopropanol (85:15) at 1 mL/min. Retention times: (R)-enantiomer = 8.2 min, (S)-enantiomer = 10.5 min .

Advanced: How does the 6-chloropyridinyl moiety influence reactivity in nucleophilic substitution reactions?

Methodological Answer:
The chlorine atom at the 6-position is moderately activated for nucleophilic substitution due to electron withdrawal by the pyridine ring. Key findings:

  • Amination : React with NH₃ in DMF at 120°C for 24 h to yield 6-aminopyridin-3-yl derivatives (85% conversion) .
  • Hydrolysis : Under basic conditions (NaOH, 80°C), the Cl group is replaced by OH, forming (R)-2-amino-3-(6-hydroxypyridin-3-yl)propanoic acid. Monitor via LC-MS to avoid overhydrolysis .

Contradiction Note : While suggests catalytic hydrogenation (Pd/C) reduces fluoropyridines, this method is unsuitable for 6-chloropyridines due to C-Cl bond stability. Alternative approaches (e.g., SNAr) are preferred .

Advanced: What strategies mitigate racemization during synthesis or storage?

Methodological Answer:

  • Low-Temperature Storage : Store at –20°C in amber vials under nitrogen to minimize thermal/photoinduced racemization .
  • Stereoselective Protection : Introduce a Boc group to the amino moiety using di-tert-butyl dicarbonate (Boc₂O) in THF at 0°C. This reduces racemization during subsequent reactions (e.g., esterification) .

Advanced: How does this compound interact with biological targets (e.g., neurotransmitter receptors)?

Methodological Answer:

  • Docking Studies : Molecular modeling (AutoDock Vina) shows the 6-chloropyridinyl group forms a halogen bond with Tyr⁷⁰² in the NMDA receptor’s glycine-binding site (binding affinity ΔG = –9.2 kcal/mol) .
  • In Vitro Assays : Competitive binding assays using [³H]glycine in rat cortical membranes reveal IC₅₀ = 12 nM, indicating potent antagonism .

Q. Table 2: Biological Activity Data

Assay TypeResultConditionsReference
NMDA Receptor BindingIC₅₀ = 12 nMRat cortical membranes, 25°C
Metabolic Stabilityt₁/₂ = 45 min (HLM)Human liver microsomes

Basic: What solvents and conditions are optimal for recrystallization?

Methodological Answer:

  • Solvent System : Use a 3:1 mixture of ethanol/water. Dissolve the crude product at 70°C, then cool to –20°C for 12 h to yield needle-like crystals (purity >99%) .
  • Additives : Add 1% (v/v) acetic acid to protonate the amino group, improving crystallinity .

Advanced: How to resolve discrepancies in reported synthetic yields?

Methodological Answer:
Discrepancies often arise from:

  • Impurity in Starting Materials : Use HPLC-grade 6-chloropyridine-3-carbaldehyde (≥99.5% purity) to avoid side reactions .
  • Reaction Monitoring : Employ in-situ IR to track aldehyde consumption (peak at 1720 cm⁻¹). Terminate the reaction at 90% conversion to prevent byproduct formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.